molecular formula C18H21NO2 B5884094 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide CAS No. 315712-81-3

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B5884094
CAS No.: 315712-81-3
M. Wt: 283.4 g/mol
InChI Key: PSRNTNBMOVDKPN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound characterized by the presence of two 2,5-dimethylphenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2,5-dimethylaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.

    Reduction: Formation of 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 2-(2,5-Dimethylphenoxy)acetamide
  • N-(2,5-Dimethylphenyl)acetamide
  • 2,5-Dimethylphenol

Comparison: 2-(2,5-Dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of both 2,5-dimethylphenoxy and 2,5-dimethylphenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-5-7-14(3)16(9-12)19-18(20)11-21-17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRNTNBMOVDKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315712-81-3
Record name 2-(2,5-DIMETHYLPHENOXY)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
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